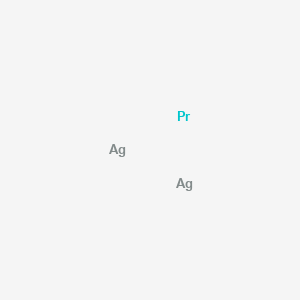

Praseodymium--silver (1/2)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

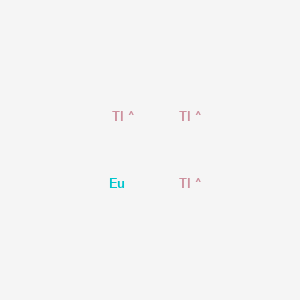

Praseodymium–silver (1/2) is a compound consisting of praseodymium and silver in a 1:2 ratio. Praseodymium is a rare earth element known for its distinctive pale green color and is one of the most abundant rare earth elements found in the Earth’s crust . Silver, on the other hand, is a well-known transition metal with high electrical and thermal conductivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of praseodymium–silver (1/2) involves the reaction of praseodymium metal with silver in a controlled environment. One common method is to heat praseodymium and silver together in a vacuum or inert atmosphere to prevent oxidation. The reaction typically occurs at high temperatures, around 900°C to 1000°C, to ensure complete formation of the compound .

Industrial Production Methods: Industrial production of praseodymium–silver (1/2) may involve the use of molten salt electrolysis, where praseodymium and silver salts are dissolved in a molten salt medium and subjected to an electric current to induce the formation of the compound. This method allows for the efficient production of high-purity praseodymium–silver (1/2) on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Praseodymium–silver (1/2) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: The compound can be reduced using hydrogen gas at high temperatures to revert to its metallic components.

Substitution: Praseodymium–silver (1/2) can participate in substitution reactions with halogens, forming praseodymium halides and silver halides.

Major Products Formed:

- Oxidation: Praseodymium oxide (PrO2) and silver oxide (Ag2O)

- Reduction: Praseodymium metal (Pr) and silver metal (Ag)

- Substitution: Praseodymium halides (e.g., PrCl3) and silver halides (e.g., AgCl)

Scientific Research Applications

Praseodymium–silver (1/2) has several scientific research applications due to its unique properties:

Mechanism of Action

The mechanism of action of praseodymium–silver (1/2) involves the interaction of praseodymium and silver ions with biological molecules and cellular structures. Silver ions are known to disrupt bacterial cell membranes and interfere with cellular processes, leading to antimicrobial effects . Praseodymium ions can enhance these effects by stabilizing the silver ions and facilitating their interaction with target molecules .

Comparison with Similar Compounds

Praseodymium–silver (1/2) can be compared with other praseodymium and silver compounds:

Praseodymium Oxide (PrO2): Unlike praseodymium–silver (1/2), praseodymium oxide is primarily used as a catalyst and in glass manufacturing.

Silver Nitrate (AgNO3): Silver nitrate is widely used for its antimicrobial properties, but it lacks the enhanced stability provided by praseodymium in praseodymium–silver (1/2).

Praseodymium Chloride (PrCl3): Praseodymium chloride is used in various chemical reactions and as a precursor for other praseodymium compounds.

Properties

CAS No. |

12310-27-9 |

|---|---|

Molecular Formula |

Ag2Pr |

Molecular Weight |

356.644 g/mol |

IUPAC Name |

praseodymium;silver |

InChI |

InChI=1S/2Ag.Pr |

InChI Key |

DDTXJNCABSFMFT-UHFFFAOYSA-N |

Canonical SMILES |

[Ag].[Ag].[Pr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)

![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)

![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)